Cyanine7 NHS ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

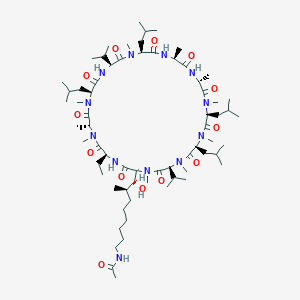

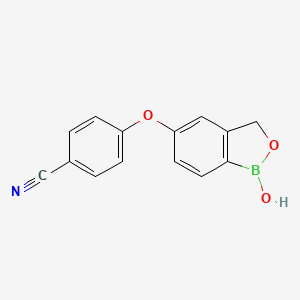

The structure of Cyanine7 features rigidized design of central polymethyne chain. This molecular reinforcement allows to increase quantum yield by 20% compared with parent structure, increasing fluorescence brightness. NIR fluorophores can be used to take advantage of near infrared window of biological tissues - increased transparency of tissues in this spectral region allows to carry out in vivo imaging. This reagent can be utilized to produce Cyanine7-labeled biomolecules for subsequent use in various in vivo research, and drug design related experiments.

Applications De Recherche Scientifique

Protein Labeling and Analysis of Ubiquitin Ligase Mechanisms

Cyanine7 NHS ester is useful in site-specific protein labeling, particularly for labeling proteins on N-terminal Cys residues. This approach has been applied to study the mechanisms of ubiquitin E3 ligases, such as the interaction and autoubiquitination of the tumor suppressor PTEN (Dempsey et al., 2018).

Gas Phase Reactivity with Carboxylates

Research has shown that Cyanine7 NHS ester can react with carboxylates in the gas phase, demonstrating distinct differences in reactivity compared to the solution phase. This has implications for peptide and non-peptidic species labeling (Peng et al., 2014).

Fluorescent Labeling Applications

Cyanine7 NHS ester is frequently used in fluorescent labeling for biomedical applications. This includes protein labeling, polarization-based assays, and pH-sensing measurements. Its utility lies in its pH-sensitivity and minimal impact on protein interactions (Hovor et al., 2019).

Quantification in Bioconjugation Techniques

NHS esters, including Cyanine7 NHS ester, are central to bioconjugation techniques such as protein labeling and surface activation. A method for quantifying NHS esters, essential for ensuring the purity and effectiveness of these compounds, has been developed (Klykov & Weller, 2015).

Selective Protein N-Terminal Labeling

Cyanine7 NHS ester can be used for selective protein N-terminal labeling. This method enhances the chemoselectivity and stoichiometric control of protein labeling, useful in biochemical research and labeling of large proteins (Jiang et al., 2020).

Synthesis and Application in Nanoparticles

Cyanine7 NHS ester has been used in synthesizing Fe3O4-cyanine nanoparticles, with implications for drug delivery and fluorescent imaging (Le et al., 2022).

Versatility in Chemical Synthesis

The synthesis of NHS esters, including Cyanine7 NHS ester, showcases their versatility in areas such as peptide synthesis, bioconjugate chemistry, and functionalized materials (Barré et al., 2016).

Gas-Phase Conjugation in Polypeptide Ions

Cyanine7 NHS ester demonstrates potential in gas-phase conjugation to arginine residues in polypeptide ions, a novel approach for protein modifications (McGee et al., 2012).

NIR Silica-Cyanine Hybrid Nanocomposite for Bioimaging

Cyanine7 NHS ester has been used in creating near-infrared silica-cyanine hybrid nanocomposites, enhancing the photo-stability and fluorescence for in vivo bioimaging applications (Wu et al., 2013).

Covalent Protein Immobilization and Surface Chemistry

Cyanine7 NHS ester is instrumental in covalent protein immobilization on surfaces, playing a significant role in the development of biosensors and biochips (Lim et al., 2014).

Propriétés

Numéro CAS |

1432466-81-3 |

|---|---|

Nom du produit |

Cyanine7 NHS ester |

Formule moléculaire |

C41H48N3O4+ |

Poids moléculaire |

646.85 |

Nom IUPAC |

1‐{6‐[(2,5‐dioxopyrrolidin‐1‐yl)oxy]‐6‐oxohexyl}‐ 3,3‐dimethyl‐2‐[(E)‐2‐[(3E)‐3‐{2‐[(2E)‐1,3,3‐ trimethyl‐2,3‐dihydro‐1H‐indol‐2‐ ylidene]ethylidene}cyclohex‐1‐en‐1‐yl]ethenyl]‐3H‐ indol‐1‐ium tetrafluoroborate |

InChI |

InChI=1S/C41H48N3O4/c1-40(2)31-16-8-10-18-33(31)42(5)35(40)23-21-29-14-13-15-30(28-29)22-24-36-41(3,4)32-17-9-11-19-34(32)43(36)27-12-6-7-20-39(47)48-44-37(45)25-26-38(44)46/h8-11,16-19,21-24,28H,6-7,12-15,20,25-27H2,1-5H3/q+1 |

Clé InChI |

QPQDKHRHGUWXPD-UHFFFAOYSA-N |

SMILES |

CC1(C)C(/C=C/C(CCC/2)=CC2=C\C=C3N(C)C4=CC=CC=C4C\3(C)C)=[N+](CCCCCC(ON(C5=O)C(CC5)=O)=O)C6=CC=CC=C61 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Cy7 NHS ester |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4r)-4-Methyl-6-[1-Methyl-3-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Indazol-5-Yl]-1,3,4,5-Tetrahydro-2h-1,5-Benzodiazepin-2-One](/img/structure/B606800.png)

![2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone](/img/structure/B606803.png)

![2,2'-[1,4-Naphthalenediylbis[(4-methoxyphenylsulfonyl)imino]]bisacetic acid](/img/structure/B606804.png)

![[2,4-Bis(Oxidanyl)-5-Propan-2-Yl-Phenyl]-(2-Ethoxy-7,8-Dihydro-5~{h}-Pyrido[4,3-D]pyrimidin-6-Yl)methanone](/img/structure/B606805.png)

![N-[(1S)-1-(4-chlorophenyl)ethyl]-3-[3-[[4-(trifluoromethoxy)phenyl]methyl]imidazo[4,5-b]pyridin-2-yl]propanamide](/img/structure/B606817.png)